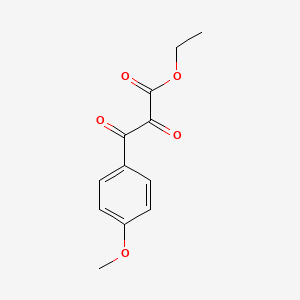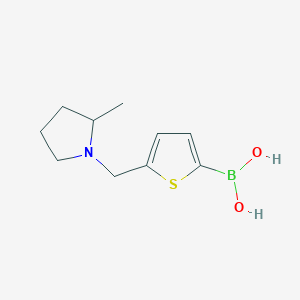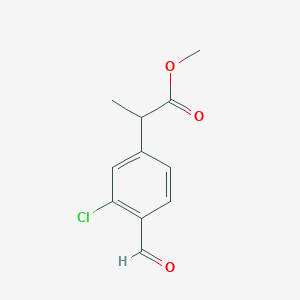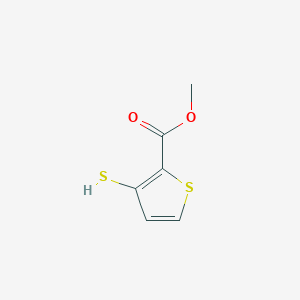![molecular formula C17H26N2O3 B8288413 tert-butyl N-[(1-benzyl-3-hydroxypyrrolidin-3-yl)methyl]carbamate CAS No. 125033-60-5](/img/structure/B8288413.png)
tert-butyl N-[(1-benzyl-3-hydroxypyrrolidin-3-yl)methyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[(1-benzyl-3-hydroxypyrrolidin-3-yl)methyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This particular compound features a tert-butyl carbamate group attached to a pyrrolidine ring, which is further substituted with a benzyl group and a hydroxyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1-benzyl-3-hydroxypyrrolidin-3-yl)methyl]carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the reduction of pyrrole or the cyclization of appropriate precursors.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with the pyrrolidine ring.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions, such as the use of osmium tetroxide or other oxidizing agents.
Carbamate Formation: The final step involves the reaction of the hydroxylated pyrrolidine with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the desired carbamate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Oxidation: Osmium tetroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl halides, nucleophiles.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products:
Oxidation: Formation of a carbonyl group.
Reduction: Regeneration of the hydroxyl group.
Substitution: Various substituted derivatives.
Hydrolysis: Corresponding amine and carbon dioxide.
科学的研究の応用
Chemistry:
- Used as a protecting group for amines in organic synthesis.
- Intermediate in the synthesis of complex organic molecules.
Biology:
- Potential use in the synthesis of biologically active compounds.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential use in drug development.
- May serve as a precursor for pharmacologically active compounds.
Industry:
- Utilized in the production of fine chemicals.
- Employed in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl N-[(1-benzyl-3-hydroxypyrrolidin-3-yl)methyl]carbamate involves its ability to act as a protecting group for amines. The carbamate group can be introduced to protect the amine functionality during synthetic transformations and can be removed under mild conditions to regenerate the free amine. This allows for selective reactions to occur on other functional groups without affecting the amine.
類似化合物との比較
- tert-Butyl carbamate
- Benzyl carbamate
- tert-Butyl N-methylcarbamate
Comparison:
- tert-Butyl carbamate: Lacks the pyrrolidine and benzyl groups, making it less complex and versatile.
- Benzyl carbamate: Contains a benzyl group but lacks the pyrrolidine ring, offering different reactivity and applications.
- tert-Butyl N-methylcarbamate: Similar protecting group properties but with different steric and electronic effects due to the methyl group.
特性
CAS番号 |
125033-60-5 |
|---|---|
分子式 |
C17H26N2O3 |
分子量 |
306.4 g/mol |
IUPAC名 |
tert-butyl N-[(1-benzyl-3-hydroxypyrrolidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C17H26N2O3/c1-16(2,3)22-15(20)18-12-17(21)9-10-19(13-17)11-14-7-5-4-6-8-14/h4-8,21H,9-13H2,1-3H3,(H,18,20) |
InChIキー |
XUQHCLUBVDHVEK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC1(CCN(C1)CC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


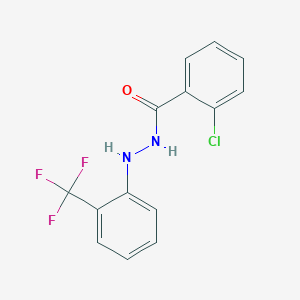
![1-(3,8-Diaza-bicyclo[3.2.1]oct-3-yl)-ethanone](/img/structure/B8288333.png)
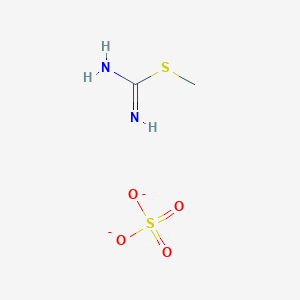

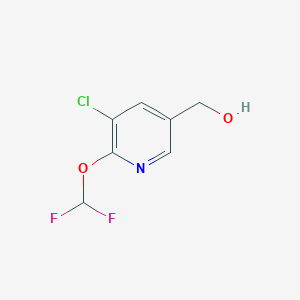

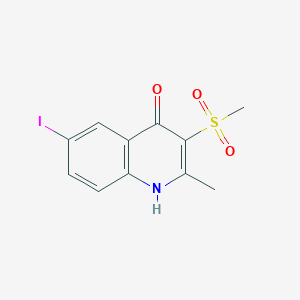
![6-Chloro-7,8-dimethylimidazo[1,2-b]pyridazine](/img/structure/B8288390.png)
